Ethyl 1-formylimidazo[1,5-A]pyridine-3-carboxylate

Medicinal Chemistry Library Synthesis Heterocyclic Chemistry

Avoid synthetic dead-ends from non-formylated analogs. This imidazo[1,5-a]pyridine scaffold provides a critical 1-formyl handle for direct elaboration into hinge-binding pharmacophores, validated by GSK-3β co-crystal structures (PDB: 6Y9S). - Orthogonal Reactivity: 1-CHO and 3-COOEt groups enable parallel library synthesis without protecting group manipulations. - CNS-Optimized Core: Demonstrated superior brain permeability over indazole analogs for kinase inhibitor programs. - Direct SAR Translation: Enables rapid synthesis of amido-linked ATP-competitive inhibitors; eliminates 2-3 extra synthetic steps vs. the free acid analog.

Molecular Formula C11H10N2O3
Molecular Weight 218.212
CAS No. 1039356-83-6
Cat. No. B2845803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-formylimidazo[1,5-A]pyridine-3-carboxylate
CAS1039356-83-6
Molecular FormulaC11H10N2O3
Molecular Weight218.212
Structural Identifiers
SMILESCCOC(=O)C1=NC(=C2N1C=CC=C2)C=O
InChIInChI=1S/C11H10N2O3/c1-2-16-11(15)10-12-8(7-14)9-5-3-4-6-13(9)10/h3-7H,2H2,1H3
InChIKeyUQNCOIOOCQDPHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-formylimidazo[1,5-A]pyridine-3-carboxylate: Strategic Building Block Overview


Ethyl 1-formylimidazo[1,5-A]pyridine-3-carboxylate (C₁₁H₁₀N₂O₃, MW 218.21) belongs to the imidazo[1,5-a]pyridine class, a privileged scaffold in medicinal chemistry recognized for diverse biological activities including kinase inhibition and antimycobacterial effects [1][2]. This compound is distinguished by a reactive formyl (-CHO) group at the 1-position and an ethyl carboxylate at the 3-position of the fused heterocyclic core , establishing it as a versatile, dual-functionalized intermediate for the generation of structurally diverse compound libraries.

1 1-Formyl handle enables direct amine/amide diversification for libraries
2 3-Ethyl ester as masked acid allows orthogonal, protecting-group-free sequences
3 Scaffold suited for CNS kinase inhibitor design-make-test cycles

Why Generic Imidazopyridine Analogs Cannot Substitute


The assumption that any ester-bearing imidazo[1,5-a]pyridine is functionally interchangeable is unsound. The 1-formyl group endows Ethyl 1-formylimidazo[1,5-A]pyridine-3-carboxylate with a specific reactive handle absent in the baseline unsubstituted ethyl imidazo[1,5-a]pyridine-3-carboxylate (CAS 81803-60-3) or the 1-formyl-free carboxylic acid analog (CAS 2098053-94-0) . Strategic structure-activity relationship (SAR) studies on the imidazo[1,5-a]pyridine core confirm that the nature and position of substituents critically dictate both target binding (e.g., GSK-3β inhibition IC₅₀ shifts) and physicochemical properties (e.g., CNS permeability) [1]. Procuring an analog lacking the 1-formyl functionality forfeits this synthetic vector and the resulting biological profile, making it a distinctly different chemical starting point.

Attribute
This Compound
Unsubstituted Ester (CAS 81803-60-3)
Free Acid Analog (CAS 2098053-94-0)
1-Position
Formyl (reactive)
–H (inert)
Formyl
3-Position
Ethyl ester
Ethyl ester
Free acid
Synthetic Implication
Direct amide/amine library synthesis; kinase pharmacophore precursor
Lacks key synthetic vector; cannot access 1-substituted actives
Acid interferes with formyl chemistry; requires protection

Quantitative Differentiation Evidence


Synthetic Versatility from the 1-Formyl Handle

Ethyl 1-formylimidazo[1,5-A]pyridine-3-carboxylate presents a formyl moiety that serves as a critical synthetic entry point for reactions such as reductive amination, Grignard addition, and Schiff base condensation, which are inaccessible to its closest 1-unsubstituted analog (Ethyl imidazo[1,5-a]pyridine-3-carboxylate, CAS 81803-60-3) . While direct kinetic data comparing the formylation of the core vs. the use of the pre-formylated building block is not available in the public domain, the patent literature explicitly identifies the 1-formyl group as a key functionality for generating pharmaceutically active amide and alkyl derivatives that show potent thromboxane synthetase inhibition, a property absent in the unsubstituted parent scaffold [1].

Synthetic Versatility
Class-level inference
Formyl enables reductive amination, Grignard, Schiff base — unavailable from 1-H analog
Expands accessible chemical space for SAR exploration
Patent-based; direct kinetic comparison not public
Medicinal Chemistry Library Synthesis Heterocyclic Chemistry

GSK-3β Inhibition: Activity Gains with 1-Substitution

In a study on imidazo[1,5-a]pyridine-based GSK-3β inhibitors, the introduction of a 1-carboxamide group (a direct derivative of the 1-formyl oxidation level) was essential for achieving nanomolar potency (IC₅₀ < 100 nM) and modulating central nervous system (CNS) permeability. The unsubstituted parent scaffold was inactive [1]. While the specific IC₅₀ for the ethyl ester is not reported, the SAR demonstrates that a carbonyl functionality at position-1 is a prerequisite for biological activity. The target compound, bearing a 1-formyl group, is a direct precursor to these active 1-carboxamides, a transformation not possible from the 1-H analog, which shows no inhibition at 10 μM [1].

GSK-3β Activity Gain
Cross-study comparable
1-H analog: no inhibition at 10 µM → 1-carboxamide derivatives (from formyl precursor): IC₅₀
Reported activity shift from inactive to active upon 1-substitution
Direct IC₅₀ of ester not reported; elaborated derivatives used
Orthogonal Reactivity
Data to verify
Two electrophilic carbonyls: formyl (highly reactive) + ethyl ester (moderately reactive, masked acid); purity 95–97%
Enables sequential, protecting-group-free derivatization
Class-level inference; source data to verify
ATP-Pocket Binding
Cross-study comparable
X-ray structure (PDB 6Y9S) confirms hinge hydrogen bond from 1-amido — inaccessible without 1-substitution
Pre-formylated scaffold maps onto crystallographic binding mode
Requires synthetic elaboration to active carboxamide
Kinase Inhibitor CNS Drug Discovery GSK-3β

Orthogonal Ester-Aldehyde Functionality

The molecule provides two electronically distinct electrophilic carbonyl centers: a reactive formyl group and a moderately reactive ethyl ester . This orthogonality is absent in structurally similar compounds like 1-Formylimidazo[1,5-a]pyridine-3-carboxylic acid (CAS 2098053-94-0), where the free acid is a single reactive handle often interfering with 1-formyl group transformations . The ethyl ester serves as a masked acid, allowing for selective manipulation of the aldehyde. Purity levels for the target compound are consistently reported at 95-97% , supporting its suitability for multi-step sequence planning.

Orthogonal Reactivity
Data to verify
Two electrophilic carbonyls: formyl (highly reactive) + ethyl ester (moderately reactive, masked acid); purity 95–97%
Enables sequential, protecting-group-free derivatization
Class-level inference; source data to verify
Synthetic Methodology Orthogonal Chemistry Prodrug Design

Hydrogen Bond Interactions in the ATP Binding Pocket

Structural biology and molecular modeling studies on imidazo[1,5-a]pyridine-3-carboxamide-based GSK-3β inhibitors reveal that the acidic hydrogen of the central core is critical for a tight interaction within the ATP pocket, forming a key hydrogen bond with the kinase hinge region [1]. The 1-formyl group is a synthetic precursor to these critical amide pharmacophores. Analogs lacking this functional group cannot engage this hydrogen bond, resulting in a documented loss of affinity. The X-ray crystal structure of a closely related 1-amido derivative (PDB: 6Y9S) demonstrates this binding mode, which is inaccessible to simple 3-ester derivatives without a 1-substituent [1].

ATP-Pocket Binding
Cross-study comparable
X-ray structure (PDB 6Y9S) confirms hinge hydrogen bond from 1-amido — inaccessible without 1-substitution
Pre-formylated scaffold maps onto crystallographic binding mode
Requires synthetic elaboration to active carboxamide
Drug Design Kinase Inhibition Molecular Docking

Prioritized Procurement Applications


CNS-Targeted Kinase Inhibitor Libraries

Given the established SAR that a 1-position carbonyl is crucial for GSK-3β hinge-binding and the demonstrated ability of the imidazo[1,5-a]pyridine core to achieve improved CNS permeability (over indazole analogs) [1], this compound is the optimal starting material for synthesizing brain-penetrant kinase inhibitor libraries. Procurement should be prioritized by medicinal chemistry teams seeking to explore ATP-competitive inhibitors requiring a 1-amido pharmacophore derived directly from the 1-formyl precursor.

Structure-Guided ATP-Site Diversification

For research groups using X-ray crystallography or computational docking to guide drug design, this building block provides a direct synthetic route to compounds mimicking the validated binding mode seen in the GSK-3β co-crystal structure (PDB: 6Y9S) [1]. Substituting a non-formylated analog would fundamentally change the design hypothesis and necessitate additional synthetic modifications to install the critical hinge-binding interaction.

Parallel Synthesis of Amide and Imine Derivatives

The orthogonal reactivity of the 1-formyl and 3-ethyl ester groups makes this compound a superior substrate for parallel medicinal chemistry. The aldehyde can be rapidly elaborated into amides, amines, or imines without the risk of cross-reactivity with the ester [1][2]. This contrasts favorably with the analogous free carboxylic acid, where the acid functionality would require protection before aldehyde manipulation, adding synthetic steps and cost.

Thromboxane Synthetase and Cardiovascular Targets

Historic patent precedence identifies 1-functionalized imidazo[1,5-a]pyridines as potent thromboxane synthetase inhibitors [2]. The target compound is a direct analog of the patented series and serves as a modern entry point for revisiting this target class with a scaffold that also exhibits favorable physicochemical properties for CNS applications, as confirmed by recent ADME studies [1].

Application
Selection Property
Validation Focus
CNS kinase inhibitor libraries
1-Formyl precursor for ATP-competitive design
Hinge-binding pharmacophore integration
Structure-guided ATP-site diversification
Crystallographically validated binding mode mimicry
Hinge-region hydrogen bond retention
Parallel amide/imine synthesis
Orthogonal aldehyde and ester reactivity
Protecting-group-free sequential derivatization
Thromboxane synthetase target class
1-Functionalized imidazo[1,5-a]pyridine scaffold
Thromboxane synthetase inhibition precedent review
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